molecular formula C5H6O4 B1676726 Monomethyl fumarate CAS No. 2756-87-8

Monomethyl fumarate

Cat. No. B1676726
CAS RN: 2756-87-8
M. Wt: 130.1 g/mol
InChI Key: NKHAVTQWNUWKEO-NSCUHMNNSA-N
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Description

Monomethyl fumarate (MMF), sold under the brand name Bafiertam, is a medication used for the treatment of relapsing forms of multiple sclerosis . It includes clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease in adults .


Synthesis Analysis

The starting monomethyl fumarate can be prepared by isomerization of the corresponding monomethyl maleate . Simple isocratic HPLC systems without tedious purification steps are elaborated for analyses of fumaric acid, its dimethyl and monomethyl ester .


Molecular Structure Analysis

The molecular formula of Monomethyl fumarate is C5H6O4 . Its molecular weight is 130.099 g/mol .


Chemical Reactions Analysis

Monomethyl fumarate can be used as a reactant to synthesize Jumonji C domain-containing histone demethylases (JCHDMs) inhibitor . Simple isocratic HPLC systems without tedious purification steps are elaborated for analyses of fumaric acid, its dimethyl and monomethyl ester, useful for analyses in biological matrices .


Physical And Chemical Properties Analysis

More detailed physical and chemical properties may be found in the manufacturer’s safety data sheet .

Safety And Hazards

Monomethyl fumarate is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Monomethyl fumarate is well-tolerated, safe, and effective in the treatment of relapsing-remitting MS . It is a recent addition to the arsenal available in the fight against MS .

properties

IUPAC Name

(E)-4-methoxy-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHAVTQWNUWKEO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016498
Record name Monomethyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monomethyl fumarate

CAS RN

2756-87-8
Record name Monomethyl fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2756-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomethyl fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monomethyl fumarate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Monomethyl fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrogen fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMETHYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IUB1PX8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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